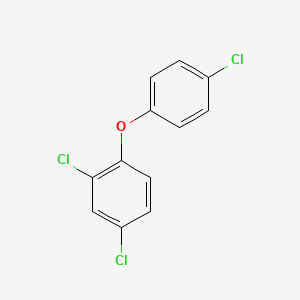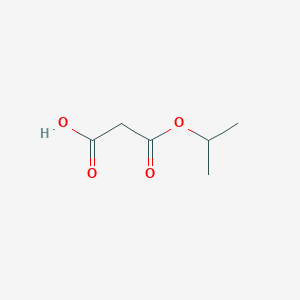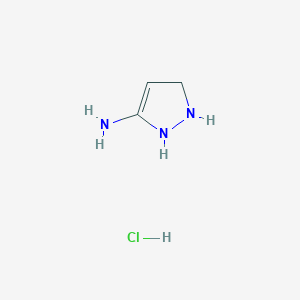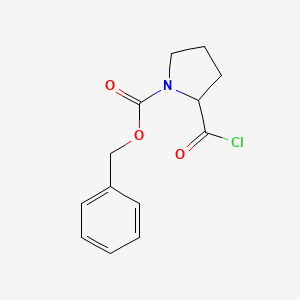
2,4,4'-三氯联苯醚
描述
2,4,4’-Trichlorodiphenyl ether is a synthetic organic compound with the molecular formula C12H7Cl3O . It is a type of chlorinated diphenyl ether .
Molecular Structure Analysis
The molecular structure of 2,4,4’-Trichlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with three chlorine atoms substituted at the 2, 4, and 4’ positions . The molecular weight is 273.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,4’-Trichlorodiphenyl ether include a molecular weight of 273.5 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 326.5±32.0 °C at 760 mmHg, and a flash point of 120.1±25.2 °C .科学研究应用
环境退化和有毒副产物的形成
研究表明,2,4,4'-三氯联苯醚可以在水生环境中经历降解过程,从而形成有毒的氯酚。Canosa 等人(2005 年)强调了三氯生(一种与 2,4,4'-三氯联苯醚结构相似的化合物)的水生降解以及在低浓度游离氯存在下有毒氯酚的形成,强调了与其分解产物相关的环境风险 (Canosa 等人,2005 年)。
土壤中的生物降解
Nyholm 等人(2010 年)研究了选定的溴化阻燃剂(包括 2,4,4'-三溴联苯醚)在有氧和厌氧土壤条件下的生物降解动力学。为了进行比较,评估了氯化化合物(例如 2,4,4'-三氯联苯醚)的生物降解,提供了对这些化合物的环境持久性和分解途径的见解 (Nyholm、Lundberg 和 Andersson,2010 年)。
真菌转化
Hundt 等人(2000 年)研究了真菌 Trametes versicolor 和 Pycnoporus cinnabarinus 对三氯生的转化,它们产生了具有较低细胞毒性和杀菌活性的代谢物。这项研究表明,2,4,4'-三氯联苯醚和类似化合物从受污染环境中去除或解毒的潜在生物修复应用 (Hundt 等人,2000 年)。
保护羟基功能
Otsuka 等人(2018 年)利用 4-氯苯基醚(一种与 2,4,4'-三氯联苯醚相关的化合物)作为化学合成中羟基功能的新保护基。这项研究证明了氯苯基醚在合成化学中的实用性,特别是用于在复杂的合成过程中保护敏感官能团 (Otsuka、Yamamoto 和 Fukase,2018 年)。
安全和危害
未来方向
作用机制
Target of Action
It is known to be a broad-spectrum antimicrobial agent present in some personal care products .
Mode of Action
It is known to have some bacteriostatic and fungistatic action .
Biochemical Pathways
Studies have shown that it can undergo phototransformation, leading to the generation of highly toxic dioxins . The roles of excited states and reactive oxygen species in this photochemical transformation are still being investigated .
Pharmacokinetics
Its lipophilicity suggests potential for bioaccumulation in fatty tissues .
Result of Action
It is known to be a pro-oxidant and may be cytotoxic via a number of mechanisms . Uncoupling of oxidative phosphorylation is a prevailing toxicity mechanism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,4’-Trichlorodiphenyl ether. For instance, the presence of Suwannee River natural organic matter (SRNOM) has been shown to affect its phototransformation in artificial estuarine water (AEW) . SRNOM can induce indirect photolysis of the compound, but it also decreases the observed photolytic rate constants due to light screening, static quenching, and dynamic quenching effects .
属性
IUPAC Name |
2,4-dichloro-1-(4-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORTDHJOLELKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872042 | |
| Record name | 2,4,4'-trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4'-Trichlorodiphenyl ether | |
CAS RN |
57321-63-8, 59039-21-3 | |
| Record name | Trichlorodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-Trichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4'-TRICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological effects of 2,4,4'-trichlorodiphenyl ether on aquatic organisms?
A: Research indicates that 2,4,4'-trichlorodiphenyl ether can bioaccumulate in fish. A study on brook trout exposed to various CDEs, including 2,4,4'-trichlorodiphenyl ether, found that the compound was rapidly taken up by the fish and distributed to tissues like blood, liver, adipose tissue, and muscle []. The study also revealed slow depuration rates, meaning the compound persisted in the fish's system for extended periods. This bioaccumulation raises concerns about potential long-term effects on aquatic organisms and the food chain.
Q2: Does the presence of natural organic matter in water affect the photodegradation of 2,4,4'-trichlorodiphenyl ether?
A: Yes, dissolved organic matter (DOM) plays a complex role in the phototransformation of 2,4,4'-trichlorodiphenyl ether in aquatic environments []. While DOM can contribute to indirect photolysis of the compound, it also reduces the overall photolytic rate due to light screening and quenching effects. Interestingly, the presence of DOM was found to increase the yield of dioxins, highly toxic byproducts, during the phototransformation of 2,4,4'-trichlorodiphenyl ether. This highlights the importance of considering DOM dynamics when assessing the environmental fate of such pollutants.
Q3: Can 2,4,4'-trichlorodiphenyl ether be broken down by fungi?
A: Yes, research has shown that certain fungal species can metabolize 2,4,4'-trichlorodiphenyl ether []. For instance, Trametes versicolor was found to transform the compound into several metabolites, including 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-xylopyranoside, 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-glucopyranoside, and 2,4-dichlorophenol. This biotransformation potential suggests a possible role for fungal bioremediation in mitigating the environmental impact of 2,4,4'-trichlorodiphenyl ether contamination.
Q4: How does the structure of 2,4,4'-trichlorodiphenyl ether influence its ability to induce xenobiotic metabolism in rats?
A: Studies on rats have shown that the position and degree of chlorination on diphenyl ether molecules significantly influence their ability to induce xenobiotic metabolism []. While 2,4,4'-trichlorodiphenyl ether itself did not show significant induction of enzymes like aryl hydrocarbon hydroxylase (AHH) or changes in EPN detoxification, its isomers with different chlorine substitutions exhibited varying levels of induction. This structure-activity relationship highlights the importance of considering the specific arrangement of chlorine atoms when evaluating the potential biological effects of chlorinated diphenyl ethers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3433793.png)


![2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid](/img/structure/B3433813.png)
![methyl (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B3433845.png)




![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)

